6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile
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Overview
Description
6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile is a compound belonging to the class of organic compounds known as coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is characterized by the presence of bromine atoms at positions 6 and 8, a hydroxyl group at position 7, and a nitrile group at position 3 on the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile can be achieved through the bromination of 2-amino-4-alkyl-4H-chromene-3-carbonitriles with bromine in acetic acid, followed by hydrolysis . Another method involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green synthesis techniques, such as dual-frequency ultrasonication, is gaining popularity due to its efficiency and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The hydroxyl group can undergo oxidation to form a carbonyl group, and reduction reactions can modify the nitrile group.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Ultrasonication: Dual-frequency ultrasonication with ethyl cyanoacetate.
Major Products
The major products formed from these reactions include various substituted coumarins and derivatives with potential biological activities .
Scientific Research Applications
6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, it acts as a macrophage migration inhibitory factor (MIF) tautomerase inhibitor . The compound’s effects are mediated through the inhibition of specific molecular pathways, leading to its biological activities.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile: A coumarin derivative with similar structural features.
6,8-Difluoro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Another coumarin derivative with fluorine atoms instead of bromine.
Uniqueness
6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. The bromine atoms enhance the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H3Br2NO3 |
---|---|
Molecular Weight |
344.94 g/mol |
IUPAC Name |
6,8-dibromo-7-hydroxy-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H3Br2NO3/c11-6-2-4-1-5(3-13)10(15)16-9(4)7(12)8(6)14/h1-2,14H |
InChI Key |
BPHVAFNLKLONDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C(=C1Br)O)Br)C#N |
Origin of Product |
United States |
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